4-(Hydroxy-diphenyl-methyl)-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
4-(Hydroxy-diphenyl-methyl)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that features a piperidine ring substituted with a benzyl group and a hydroxy(diphenyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxy-diphenyl-methyl)-piperidine-1-carboxylic acid benzyl ester typically involves the reaction of 4-hydroxypiperidine with benzyl bromide under basic conditions to form the benzylated product. This intermediate is then reacted with diphenylmethanol in the presence of a suitable catalyst to introduce the hydroxy(diphenyl)methyl group. The final step involves the esterification of the piperidine nitrogen with a carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxy-diphenyl-methyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of various substituted piperidine derivatives
Scientific Research Applications
4-(Hydroxy-diphenyl-methyl)-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Hydroxy-diphenyl-methyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy(diphenyl)methyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- 1-Benzyl-4-hydroxypiperidine
- Piperidine derivatives with various substitutions
Uniqueness
4-(Hydroxy-diphenyl-methyl)-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of both the hydroxy(diphenyl)methyl group and the benzyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
96067-93-5 |
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Molecular Formula |
C26H27NO3 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
benzyl 4-[hydroxy(diphenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C26H27NO3/c28-25(30-20-21-10-4-1-5-11-21)27-18-16-24(17-19-27)26(29,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24,29H,16-20H2 |
InChI Key |
OGZGGCHTYQOEHD-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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